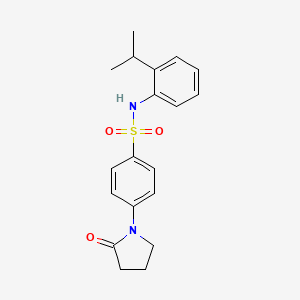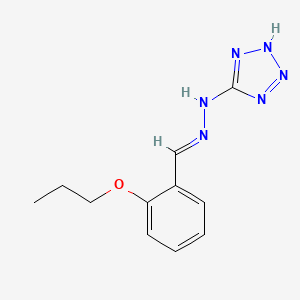
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is a hydrazone derivative of 2-propoxybenzaldehyde and 1H-tetrazole-5-carbohydrazide. The synthesis method of this compound is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways.
In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound exhibits a strong fluorescence emission in the presence of certain metal ions such as copper and iron. This property makes it a potential candidate for use in biosensors and other analytical applications.
Wirkmechanismus
The mechanism of action of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways such as the PI3K/Akt/mTOR pathway. This pathway is involved in cell survival and proliferation and is often dysregulated in cancer cells. By targeting this pathway, 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. Studies have also shown that this compound can act as a potent antioxidant and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone is its ease of synthesis and purification. The compound can be synthesized using relatively simple techniques and is readily available in high purity. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One potential area of research is the development of new synthetic methods for this compound that can improve its solubility and other properties. Another area of research is the development of new applications for this compound in fields such as materials science and biosensors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 2-propoxybenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 2-propoxybenzaldehyde and 1H-tetrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-6-4-3-5-9(10)8-12-13-11-14-16-17-15-11/h3-6,8H,2,7H2,1H3,(H2,13,14,15,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVUACTTQDVDB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
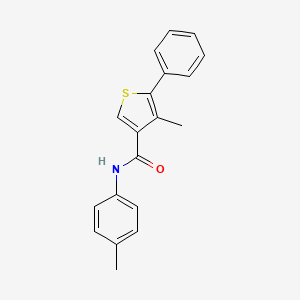
![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)
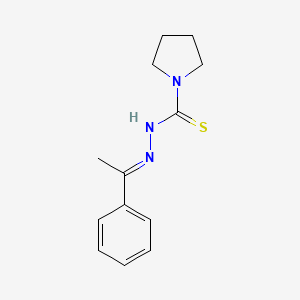
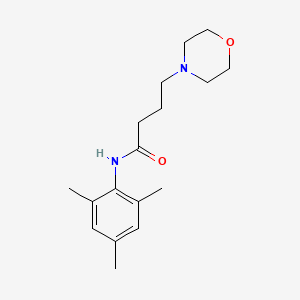
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)
![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
